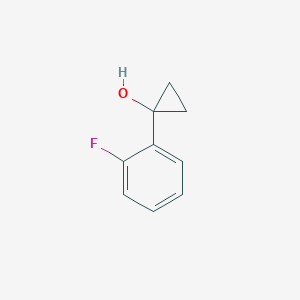

1-(2-Fluorophenyl)cyclopropan-1-ol

Beschreibung

1-(2-Fluorophenyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a fluorinated aromatic substituent at the ortho position of the phenyl ring. The cyclopropane ring introduces significant ring strain, which enhances its reactivity in certain chemical transformations, such as C–O bond activation in nickel-catalyzed reactions . The fluorine atom at the ortho position contributes to electronic effects (e.g., electron-withdrawing) and steric interactions, influencing both physical properties and reactivity.

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTQCOAROVJUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249293-03-5 | |

| Record name | 1-(2-fluorophenyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-(2-Fluorophenyl)cyclopropan-1-ol typically involves the reaction of 2-fluorophenylmagnesium bromide with cyclopropanone . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

1-(2-Fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.

The major products formed from these reactions include the corresponding ketone, reduced cyclopropane, and substituted derivatives, respectively .

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)cyclopropan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₉H₉FO (calculated based on structural analysis).

- Molecular Weight : 152.17 g/mol.

- Substituent : 2-Fluorophenyl group.

While lists an inconsistent molecular formula (C₇H₃F₃N₂), this is likely a cataloging error, as structural analysis and analogous compounds (e.g., 1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol, C₉H₈ClFO ) confirm the correct formula for the target compound.

Comparison with Structurally Similar Cyclopropanols

Positional Isomers: 1-(4-Fluorophenyl)cyclopropan-1-ol

Molecular Formula : C₉H₉FO

Molecular Weight : 152.17 g/mol

Substituent : 4-Fluorophenyl

- Electronic Effects: The para-fluorine exerts a weaker electron-withdrawing effect compared to the ortho-fluorine due to reduced resonance interaction with the cyclopropanol oxygen. This may result in a lower acidity of the hydroxyl group in the para isomer.

- Reactivity: In nickel-catalyzed reactions, para-substituted cyclopropanols may exhibit slower ring-opening kinetics due to diminished steric and electronic activation .

Multi-Halogenated Analog: 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol

Molecular Formula : C₉H₈ClFO

Molecular Weight : 186.61 g/mol

Substituent : 2-Chloro-3-fluorophenyl

- Steric hindrance from the adjacent halogens may also impede access to the cyclopropane ring in catalytic systems.

Aliphatic Analog: 1-(propan-2-yl)cyclopropan-1-ol

Molecular Formula : C₆H₁₂O

Molecular Weight : 100.16 g/mol

Substituent : Isopropyl

- Physical Properties : The absence of an aromatic ring reduces molecular weight and likely increases volatility compared to fluorophenyl derivatives.

- This makes it less reactive in processes requiring radical intermediates .

Other Aromatic Derivatives: 1-Benzylcyclopropanol and 1-(Thiophen-2-yl)cyclopropan-1-ol

- 1-Benzylcyclopropanol: The benzyl group provides strong electron-donating effects via conjugation, contrasting with the electron-withdrawing fluorine. This enhances the stability of the cyclopropane ring but reduces its susceptibility to electrophilic attack .

- 1-(Thiophen-2-yl)cyclopropan-1-ol : The thiophene ring introduces sulfur-based resonance effects, which may alter redox behavior in catalytic systems compared to fluorophenyl derivatives .

Research Implications

- Catalysis: Ortho-fluorinated cyclopropanols are preferred in nickel-catalyzed C(sp³)–O bond activation due to their optimal balance of electronic and steric effects .

- Material Science : Fluorinated derivatives may exhibit unique solubility profiles, making them candidates for specialty polymers or ligands.

- Limitations : Direct comparative studies on physical properties (e.g., melting points, solubility) are absent in the provided evidence, highlighting a need for further experimental characterization.

Biologische Aktivität

Overview

1-(2-Fluorophenyl)cyclopropan-1-ol is an organic compound characterized by the molecular formula C9H9FO and a molecular weight of 152.17 g/mol. Its unique structure, featuring a cyclopropane ring and a fluorinated phenyl group, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The synthesis of 1-(2-Fluorophenyl)cyclopropan-1-ol typically involves the reaction of 2-fluorophenylmagnesium bromide with cyclopropanone. This compound can undergo several chemical reactions, including oxidation to form ketones, reduction to cyclopropane derivatives, and nucleophilic substitution reactions involving the fluorine atom.

The biological activity of 1-(2-Fluorophenyl)cyclopropan-1-ol is primarily attributed to its interactions with specific enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, while the cyclopropane structure provides rigidity, allowing it to modulate various biochemical pathways.

Pharmacological Potential

Research indicates that 1-(2-Fluorophenyl)cyclopropan-1-ol may serve as a positive allosteric modulator for metabotropic glutamate receptor 5 (mGluR5), which is implicated in several neurological disorders. In studies involving BV2 microglial cells, compounds similar to this one demonstrated anti-inflammatory properties without significant cytotoxicity at concentrations up to 1000 μM .

Comparative Analysis

To better understand the biological activity of 1-(2-Fluorophenyl)cyclopropan-1-ol, it is useful to compare it with related compounds:

| Compound | Structure Type | Key Activity |

|---|---|---|

| 1-(2-Chlorophenyl)cyclopropan-1-ol | Chlorinated analog | Different reactivity and biological activity |

| 1-(2-Bromophenyl)cyclopropan-1-ol | Brominated analog | Similar structural properties but varying potency |

| 1-(2-Methylphenyl)cyclopropan-1-ol | Methylated analog | Alters steric and electronic effects compared to fluorine |

The unique fluorine substitution in 1-(2-Fluorophenyl)cyclopropan-1-ol imparts distinct electronic properties that influence its reactivity and biological profile compared to these analogs.

Anti-inflammatory Properties

In a study assessing various cyclopropyl-containing compounds for their anti-inflammatory effects, 1-(2-Fluorophenyl)cyclopropan-1-ol was noted for its ability to inhibit nitric oxide production in BV2 microglial cells. While some analogs demonstrated increased potency, they also exhibited cytotoxicity at higher concentrations. This highlights the potential therapeutic window of 1-(2-Fluorophenyl)cyclopropan-1-ol as a safer alternative .

Neurological Applications

The compound's role as a potential therapeutic agent for neurological disorders has been explored through its interaction with mGluR5. Positive allosteric modulation by compounds like 1-(2-Fluorophenyl)cyclopropan-1-ol suggests a promising avenue for treating conditions such as anxiety and depression, where modulation of glutamate signaling is crucial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.